molecular formula C₂₉H₄₃NO₇S B1145132 (3R,11bR)-Tetrabenazina (1S)-(+)-10-Camforsulfonato CAS No. 1223399-57-2

(3R,11bR)-Tetrabenazina (1S)-(+)-10-Camforsulfonato

Número de catálogo: B1145132
Número CAS: 1223399-57-2
Peso molecular: 549.72
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate, also known as (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate, is a useful research compound. Its molecular formula is C₂₉H₄₃NO₇S and its molecular weight is 549.72. The purity is usually 95%.
BenchChem offers high-quality (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de la discinesia tardía

“(3R,11bR)-Tetrabenazina (1S)-(+)-10-Camforsulfonato” es un inhibidor selectivo del transportador vesicular de monoaminas 2 (VMAT2) biodisponible por vía oral {svg_1}. Ha sido aprobado en los Estados Unidos para el tratamiento de adultos con discinesia tardía (DT), un trastorno del movimiento causado por la exposición crónica a agentes que bloquean los receptores de dopamina {svg_2}.

Tratamiento del síndrome de Tourette

Este compuesto se encuentra en fase 2 de desarrollo en los Estados Unidos para el tratamiento del síndrome de Tourette {svg_3}. El síndrome de Tourette es un trastorno neurológico caracterizado por movimientos repetitivos, estereotipados e involuntarios y vocalizaciones llamadas tics.

Tratamiento de la enfermedad de Huntington

En Japón, se ha completado el desarrollo en fase 1 para enfermedades del SNC (DT y enfermedad de Huntington) {svg_4}. La enfermedad de Huntington es un trastorno genético que causa la descomposición progresiva de las células nerviosas del cerebro.

Tratamiento de la esquizofrenia

El compuesto también se consideró para el tratamiento de la esquizofrenia en los Estados Unidos, después de estudios preclínicos {svg_5}. La esquizofrenia es un trastorno mental grave en el que las personas interpretan la realidad de manera anormal.

Inhibición de VMAT2

Como inhibidor de VMAT2, “this compound” se puede utilizar en investigación para estudiar el papel de VMAT2 en diversos trastornos neurológicos y psiquiátricos {svg_6}.

Investigación en neurofarmacología

Dado su impacto en los transportadores de monoaminas, este compuesto se puede utilizar en la investigación en neurofarmacología para comprender el papel de estos transportadores en la función cerebral y sus implicaciones en diversos trastornos mentales y neurológicos {svg_7}.

Mecanismo De Acción

The mechanism of action of “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is similar to that of Tetrabenazine, as it is an analogue of this compound . Tetrabenazine is a VMAT inhibitor used in the treatment of hyperkinetic movement disorder .

Safety and Hazards

As a research chemical, “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is not intended for human or veterinary use. Proper safety measures should be taken while handling this compound.

Direcciones Futuras

The future directions of “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” research could involve further exploration of its properties and potential applications. As an analogue of Tetrabenazine, it may have potential uses in the treatment of hyperkinetic movement disorders .

Análisis Bioquímico

Biochemical Properties

(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate plays a significant role in biochemical reactions by inhibiting the VMAT, which is responsible for transporting monoamines—such as dopamine, serotonin, and norepinephrine—into synaptic vesicles . By inhibiting VMAT, this compound depletes the levels of these neurotransmitters in the synaptic cleft. The interaction with VMAT is crucial as it directly affects the storage and release of neurotransmitters, thereby influencing various neurological functions.

Cellular Effects

The effects of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate on cells are profound, particularly in neurons. By depleting monoamine neurotransmitters, this compound can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the reduction in dopamine levels can lead to decreased activation of dopamine receptors, which in turn affects downstream signaling pathways involved in motor control and mood regulation. Additionally, changes in serotonin and norepinephrine levels can influence mood, anxiety, and other cognitive functions.

Molecular Mechanism

At the molecular level, (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate exerts its effects by binding to VMAT and inhibiting its function . This inhibition prevents the uptake of monoamines into synaptic vesicles, leading to their depletion in the synaptic cleft. The compound’s binding interactions with VMAT are critical for its inhibitory action, which ultimately results in decreased neurotransmitter release and altered neuronal communication. Additionally, this compound may influence gene expression by modulating the levels of neurotransmitters that act as signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained depletion of neurotransmitters, which may result in long-term changes in neuronal activity and behavior. Additionally, the compound’s stability under different storage conditions can affect its efficacy and potency in experimental settings.

Dosage Effects in Animal Models

The effects of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate in animal models are dose-dependent. At lower doses, the compound effectively depletes neurotransmitter levels without causing significant adverse effects . At higher doses, the compound can induce toxic effects, such as motor impairments and behavioral changes. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate is involved in metabolic pathways that regulate the synthesis, storage, and release of monoamine neurotransmitters . The compound interacts with enzymes and cofactors that are essential for the metabolism of dopamine, serotonin, and norepinephrine. By inhibiting VMAT, the compound disrupts the normal metabolic flux of these neurotransmitters, leading to altered levels of metabolites and changes in cellular function.

Transport and Distribution

The transport and distribution of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate within cells and tissues are mediated by specific transporters and binding proteins . The compound’s interaction with VMAT is a key factor that determines its localization and accumulation in neuronal cells. Additionally, the compound’s distribution within different tissues can influence its overall pharmacokinetic profile and therapeutic efficacy.

Subcellular Localization

The subcellular localization of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate is primarily within synaptic vesicles, where it exerts its inhibitory effects on VMAT . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell. This localization is crucial for its activity and function, as it ensures that the compound effectively depletes neurotransmitter levels at the site of action.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate involves the conversion of tetrabenazine to its camphorsulfonic acid salt form using (+)-10-camphorsulfonic acid.", "Starting Materials": [ "Tetrabenazine", "(+)-10-Camphorsulfonic acid", "Methanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Tetrabenazine is dissolved in methanol and reacted with a stoichiometric amount of (+)-10-camphorsulfonic acid at room temperature for several hours.", "The resulting solid is filtered and washed with diethyl ether to yield the (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate salt.", "To isolate the free base form of tetrabenazine, the salt is dissolved in water and treated with a stoichiometric amount of sodium hydroxide.", "The mixture is then extracted with diethyl ether and the organic layer is dried over sodium sulfate.", "The solvent is removed under reduced pressure to yield the free base form of tetrabenazine.", "To convert the free base form back to the camphorsulfonic acid salt form, the free base is dissolved in methanol and reacted with a stoichiometric amount of (+)-10-camphorsulfonic acid at room temperature for several hours.", "The resulting solid is filtered and washed with diethyl ether to yield the (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate salt." ] }

Número CAS

1223399-57-2

Fórmula molecular

C₂₉H₄₃NO₇S

Peso molecular

549.72

Sinónimos

(+)-TBZ (1S)-(+)-10-Camphorsulfonate;  (+)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate;  (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic Acid compd. with (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]qu

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.